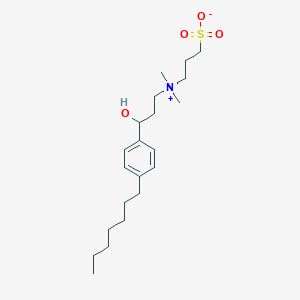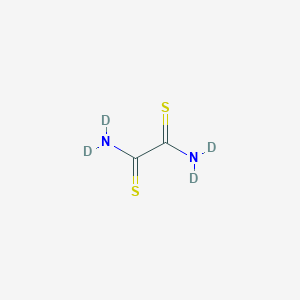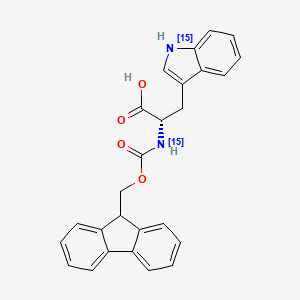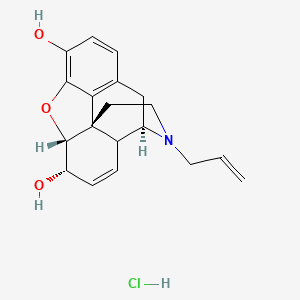
(Trimethylsilyl)diazomethane, 2M in hexanes
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Trimethylsilyl)diazomethane solution, 2.0 M in diethyl ether, is a chemical compound widely used in organic synthesis. It is considered a safer and more stable alternative to diazomethane, which is known for its explosive nature. The compound is primarily used for the homologation of carbonyl derivatives, such as ketones, through reactions like the Tiffeneau-Demjanov rearrangement .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Trimethylsilyl)diazomethane is typically prepared by the diazo-transfer reaction of trimethylsilylmethylmagnesium chloride with diphenyl phosphorazidate (DPPA). This reaction is carried out under controlled conditions to ensure the safety and stability of the final product .
Industrial Production Methods
In industrial settings, the production of (Trimethylsilyl)diazomethane involves large-scale synthesis using similar diazo-transfer reactions. The process is optimized for yield and purity, with stringent safety measures in place to handle the reactive intermediates and final product .
Análisis De Reacciones Químicas
Types of Reactions
(Trimethylsilyl)diazomethane undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used in methylation reactions, where it acts as a methylating agent for carboxylic acids.
Rearrangement Reactions: It participates in the Tiffeneau-Demjanov rearrangement, which is used for the homologation of carbonyl compounds.
Common Reagents and Conditions
The compound is often used in conjunction with reagents such as allyl sulfides and allyl amines in the Doyle-Kirmse reaction. It is also utilized in Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of various carboxylic compounds .
Major Products Formed
The major products formed from reactions involving (Trimethylsilyl)diazomethane include methylated carboxylic acids and homologated carbonyl compounds. These products are valuable intermediates in the synthesis of more complex organic molecules .
Aplicaciones Científicas De Investigación
(Trimethylsilyl)diazomethane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (Trimethylsilyl)diazomethane involves its role as a methylating agent. The compound transfers a methyl group to the target molecule, resulting in the formation of a methylated product. This process often involves the formation of a reactive intermediate, which then undergoes further transformation to yield the final product .
Comparación Con Compuestos Similares
Similar Compounds
Diazomethane: A highly reactive and explosive compound used for similar methylation reactions.
Trimethylsilylmethylamine: Another methylating agent with different reactivity and stability profiles.
Uniqueness
(Trimethylsilyl)diazomethane is unique due to its stability and safety compared to diazomethane. It provides a non-explosive alternative for methylation and homologation reactions, making it a preferred choice in both research and industrial applications .
Propiedades
Fórmula molecular |
C4H11N2Si+ |
|---|---|
Peso molecular |
115.23 g/mol |
Nombre IUPAC |
imino(trimethylsilylmethylidene)azanium |
InChI |
InChI=1S/C4H11N2Si/c1-7(2,3)4-6-5/h4-5H,1-3H3/q+1 |
Clave InChI |
DPJFXHOHFPEQSY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C=[N+]=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


(triphenylphosphine)ruthenium(II)](/img/structure/B12059203.png)






![(S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B12059259.png)






